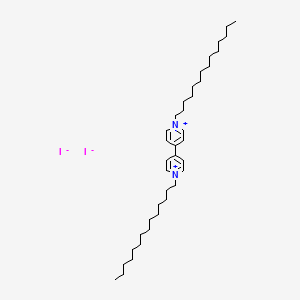
1,1'-Ditetradecyl-4,4'-bipyridin-1-ium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The bipyridinium core is a versatile building block in supramolecular chemistry, and the addition of long alkyl chains, such as tetradecyl groups, enhances its solubility and amphiphilic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide typically involves the quaternization of 4,4’-bipyridine with tetradecyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps would also be optimized for large-scale production, possibly involving advanced separation techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation and Reduction: The bipyridinium core can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in the UV-vis absorption spectra.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include reducing agents like sodium dithionite and oxidizing agents like potassium ferricyanide. These reactions are typically carried out in aqueous or organic solvents under controlled conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Substitution: The products depend on the nucleophile used but generally involve the replacement of the iodide ions with the nucleophile.
科学的研究の応用
1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of supramolecular complexes and materials with electrochromic properties.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the development of electrochromic devices, sensors, and other electronic applications.
作用機序
The mechanism of action of 1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide involves its ability to undergo redox reactions. The bipyridinium core can accept and donate electrons, making it useful in various electrochemical applications. The long alkyl chains enhance its solubility and interaction with biological membranes, which is crucial for its potential use in drug delivery and antimicrobial applications.
類似化合物との比較
Similar Compounds
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Similar structure but with octadecyl chains and bromide ions.
1,1’-Ditetradecyl-4,4’-bipyridinium dibromide: Similar structure but with bromide ions instead of iodide.
Uniqueness
1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide is unique due to its specific combination of tetradecyl chains and iodide ions. This combination provides distinct solubility, amphiphilic properties, and electrochemical behavior, making it suitable for specialized applications in supramolecular chemistry, drug delivery, and electrochromic devices.
特性
CAS番号 |
102915-64-0 |
|---|---|
分子式 |
C38H66I2N2 |
分子量 |
804.8 g/mol |
IUPAC名 |
1-tetradecyl-4-(1-tetradecylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C38H66N2.2HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-39-33-27-37(28-34-39)38-29-35-40(36-30-38)32-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h27-30,33-36H,3-26,31-32H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
FYASZULUHNSTJV-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
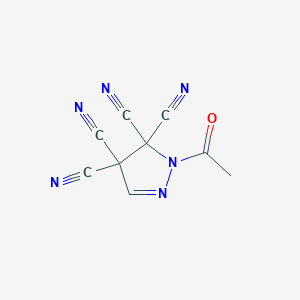
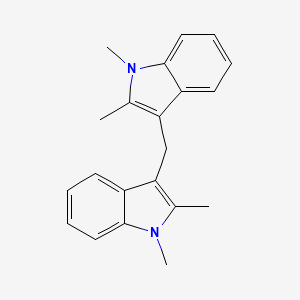
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
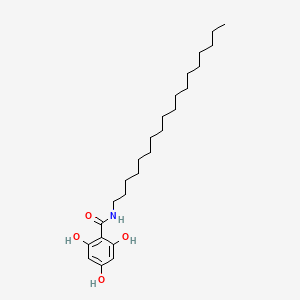
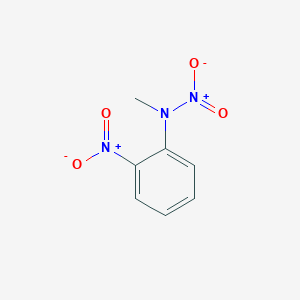
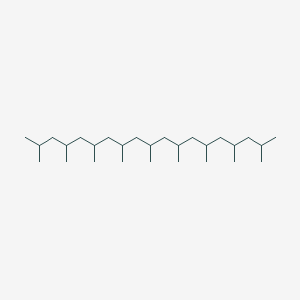

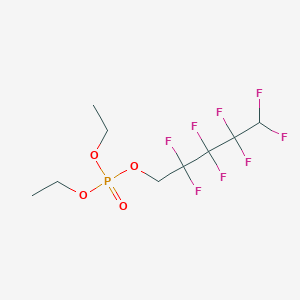
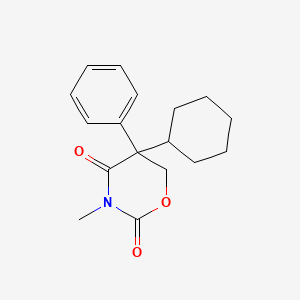
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
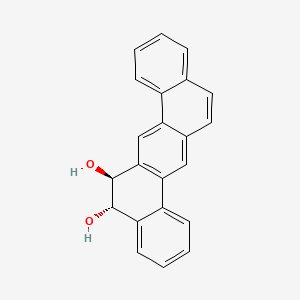
![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)
